N-Methyl-N-[2-(3-piperidinyl)ethyl]-cyclohexanamine dihydrochloride
Overview
Description
“N-Methyl-N-[2-(3-piperidinyl)ethyl]-cyclohexanamine dihydrochloride” is a chemical compound. Unfortunately, there is limited information available about this specific compound1. However, it is known that piperidine derivatives, which this compound is a part of, are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry2.
Synthesis Analysis
While there is no specific synthesis process available for “N-Methyl-N-[2-(3-piperidinyl)ethyl]-cyclohexanamine dihydrochloride”, piperidine derivatives are generally synthesized through intra- and intermolecular reactions2. For example, one method involves the reaction of b-piperidinoalanine as the starting material3.
Molecular Structure Analysis
The molecular structure of “N-Methyl-N-[2-(3-piperidinyl)ethyl]-cyclohexanamine dihydrochloride” is not explicitly available. However, the molecular formula is C14H30Cl2N24.Chemical Reactions Analysis
There is no specific information available on the chemical reactions involving “N-Methyl-N-[2-(3-piperidinyl)ethyl]-cyclohexanamine dihydrochloride”. However, piperidine derivatives are known to undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives2.Physical And Chemical Properties Analysis
The physical and chemical properties of “N-Methyl-N-[2-(3-piperidinyl)ethyl]-cyclohexanamine dihydrochloride” are not explicitly available. However, the molecular weight is 297.307 Da4.Scientific Research Applications
Postoperative Pain Management
"N-Methyl-N-[2-(3-piperidinyl)ethyl]-cyclohexanamine dihydrochloride" has been studied for its efficacy in managing acute postoperative pain. Research highlights its role as an NMDA receptor antagonist, contributing to its analgesic properties. Studies suggest that low-dose administration may enhance postoperative pain management and reduce opioid-related adverse effects, indicating its potential as an adjunct to opioids and local anesthetics for improving pain outcomes (Schmid, Sandler, & Katz, 1999).
Neurotoxic Interactions
In the context of occupational health, the neurotoxic interactions of various industrially used ketones, including "N-Methyl-N-[2-(3-piperidinyl)ethyl]-cyclohexanamine dihydrochloride," have been explored. These studies provide insights into the potential neurotoxic potentiation effects when combined with other solvents, underscoring the importance of understanding mixed exposure scenarios in industrial settings (Noraberg & Arlien‐Søborg, 2000).
Substance Use Disorders
The compound's utility in neuropsychiatric diseases, particularly in the context of substance use disorders, has been systematically reviewed. The research evaluates its therapeutic potential across various psychiatric and neurological conditions due to its central active mechanism as a partial NMDA-agonist. This includes potential efficacy in disorders such as major depression, anxiety disorders, and addiction, highlighting its safety in low-dose therapy but also pointing to the need for further research to explore its full potential and address limitations (Schade & Paulus, 2015).
Environmental and Occupational Health
Studies have also examined the impact of environmental and occupational exposure to substances, including ketones similar to "N-Methyl-N-[2-(3-piperidinyl)ethyl]-cyclohexanamine dihydrochloride," on human health. This includes exploring biomarkers and matrices for monitoring exposure levels, which can inform safety guidelines and regulatory policies to protect workers and the general population (Scholten et al., 2020).
Safety And Hazards
There is no specific safety and hazard information available for “N-Methyl-N-[2-(3-piperidinyl)ethyl]-cyclohexanamine dihydrochloride”. It is always recommended to handle chemical compounds with appropriate safety measures.
Future Directions
The future directions for “N-Methyl-N-[2-(3-piperidinyl)ethyl]-cyclohexanamine dihydrochloride” and similar compounds likely involve further research into their synthesis, properties, and potential applications. Piperidine derivatives are a significant area of study in the pharmaceutical industry, and new methods for their synthesis and new applications for these compounds are areas of ongoing research2.
Please note that this analysis is based on the limited information available and may not fully cover all aspects of “N-Methyl-N-[2-(3-piperidinyl)ethyl]-cyclohexanamine dihydrochloride”. Further research may be necessary for a more comprehensive understanding.
properties
IUPAC Name |
N-methyl-N-(2-piperidin-3-ylethyl)cyclohexanamine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2.2ClH/c1-16(14-7-3-2-4-8-14)11-9-13-6-5-10-15-12-13;;/h13-15H,2-12H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKYQTFDOOFBZEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1CCCNC1)C2CCCCC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-N-[2-(3-piperidinyl)ethyl]-cyclohexanamine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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